An In-Depth Technical Guide to (2R,3S)-2-amino-3-hydroxy-3-phenylpropanoic acid: Properties and Applications
An In-Depth Technical Guide to (2R,3S)-2-amino-3-hydroxy-3-phenylpropanoic acid: Properties and Applications
Introduction: Defining a Crucial Chiral Intermediate
(2R,3S)-2-amino-3-hydroxy-3-phenylpropanoic acid, a non-proteinogenic amino acid, represents a vital chiral building block in modern synthetic chemistry. It is a specific stereoisomer of 3-phenylserine, often referred to by its trivial name, D-threo-3-phenylserine.[1] The molecule possesses two stereocenters at the C2 (alpha) and C3 (beta) positions, leading to four possible stereoisomers. The (2R,3S) configuration belongs to the threo diastereomeric family. Its structural rigidity and defined spatial arrangement of functional groups—an amine, a carboxylic acid, a hydroxyl group, and a phenyl ring—make it an invaluable precursor for complex, high-value molecules. Most notably, the enantiomeric structure, (2S,3R)-phenylisoserine, is an essential side chain of the highly successful antitumor drug Paclitaxel (Taxol®), underscoring the critical importance of stereochemical control in its synthesis and application.[2] This guide provides a comprehensive overview of the fundamental basic properties, synthesis strategies, and applications of the (2R,3S) isomer, offering field-proven insights for its effective utilization in research and development.
Molecular Structure and Stereochemistry
The precise three-dimensional architecture of (2R,3S)-3-phenylserine dictates its chemical behavior and biological interactions. The IUPAC name, (2R,3S)-2-amino-3-hydroxy-3-phenylpropanoic acid, explicitly defines the absolute configuration at both chiral centers.[1]
Caption: 2D structure of (2R,3S)-3-phenylserine with stereochemistry.
Physicochemical and Basic Properties
Understanding the fundamental physicochemical properties is essential for designing synthetic routes, purification protocols, and formulation strategies.
Core Physical Data
The key quantitative properties of (2R,3S)-3-phenylserine are summarized below. It is important to note that properties such as melting point can vary between different stereoisomers and depend on the crystalline form and presence of solvates.
| Property | Value | Source |
| Molecular Formula | C₉H₁₁NO₃ | [1][3] |
| Molecular Weight | 181.19 g/mol | [1][3][4] |
| Appearance | White solid/powder | [3] |
| Melting Point | 178-181 °C (for enantiomer) | [3] |
| XLogP3 | -2.5 | [1] |
| Hydrogen Bond Donors | 3 | [3] |
| Hydrogen Bond Acceptors | 4 | [3] |
Acidity, Basicity, and Zwitterionic Nature
Like all amino acids, (2R,3S)-3-phenylserine is an amphoteric molecule containing both a basic amino group and an acidic carboxylic acid group. In solution, it exists in a pH-dependent equilibrium between cationic, zwitterionic (net neutral), and anionic forms.
While experimentally determined pKa values for this specific isomer are not widely published, we can estimate them based on structurally similar amino acids like phenylalanine (pKa₁ ≈ 1.8-2.3, pKa₂ ≈ 9.1-9.7) and threonine (pKa₁ ≈ 2.1, pKa₂ ≈ 9.1). The electron-withdrawing phenyl and hydroxyl groups are expected to slightly increase the acidity of the carboxylic acid (lowering pKa₁) and decrease the basicity of the amino group (lowering pKa₂) compared to a simple aliphatic amino acid.
-
pKa₁ (α-carboxyl group): Estimated at ~2.0
-
pKa₂ (α-ammonium group): Estimated at ~9.0
The isoelectric point (pI) , the pH at which the molecule has no net charge and exists predominantly as a zwitterion, can be calculated as the average of the two pKa values.[5][6]
pI = (pKa₁ + pKa₂) / 2 ≈ (2.0 + 9.0) / 2 = 5.5
At this pH, the molecule's solubility in water is typically at its minimum, a principle widely exploited for purification by precipitation.
Caption: pH-dependent equilibrium of (2R,3S)-3-phenylserine.
Solubility Profile
Given its zwitterionic character and the presence of multiple polar functional groups, (2R,3S)-3-phenylserine is expected to be soluble in water and other polar protic solvents. Its solubility in water is lowest at the isoelectric point (pI) and increases significantly in acidic or basic aqueous solutions due to salt formation. It is generally insoluble in nonpolar organic solvents like hexanes or diethyl ether.
Synthesis and Resolution: Accessing the Target Stereoisomer
The primary challenge in working with (2R,3S)-3-phenylserine is its stereoselective synthesis or its isolation from a racemic mixture. Chemical synthesis, such as the aldol addition of a glycine enolate equivalent to benzaldehyde, typically produces a mixture of diastereomers (threo and erythro) and enantiomers. Therefore, resolution or asymmetric synthesis is paramount.
Field-Proven Protocol: Enzymatic Resolution of Racemic Amide
A highly effective and scalable strategy involves the enzymatic resolution of a racemic mixture of the corresponding threo-amide. This protocol leverages the high stereoselectivity of enzymes to isolate the desired enantiomer. The causality behind this choice is that enzymes can differentiate between enantiomers with near-perfect precision, a feat that is difficult and costly to achieve with classical chemical methods. This system is self-validating because the unreacted enantiomer can be isolated, characterized, and proven to be the opposite configuration of the enzyme's product.
Workflow Overview: An amidase from Ochrobactrum anthropi has been shown to be highly selective for the hydrolysis of the (2S,3R)-amide enantiomer, leaving the desired (2R,3S)-amide unreacted.[7][8][9] A key feature of this process is the ability to racemize and recycle the unwanted enantiomer, dramatically improving the overall process yield and economic viability.
Caption: Workflow for enzymatic resolution and recycling.
Step-by-Step Methodology:
-
Enzymatic Hydrolysis: The racemic threo-phenylserine amide is dissolved in an appropriate buffer system. The amidase enzyme (e.g., from Ochrobactrum anthropi) is introduced. The reaction proceeds under controlled temperature and pH, selectively hydrolyzing the (2S,3R)-amide to its corresponding carboxylate.[7][8]
-
Separation: Upon reaction completion, the mixture contains (2S,3R)-phenylserine acid and the unreacted (2R,3S)-phenylserine amide. A change in pH allows for the separation of the acidic product from the basic amide, typically through extraction or crystallization.
-
Isolation of (2R,3S) Isomer: The isolated (2R,3S)-amide is then subjected to standard chemical hydrolysis (acidic or basic) to yield the final, enantiomerically pure (2R,3S)-2-amino-3-hydroxy-3-phenylpropanoic acid.
-
Recycling (Optional but Recommended): The unwanted (2S,3R)-acid can be converted back to the racemic amide. More efficiently, the unreacted (2R,3S)-amide can be racemized under basic conditions, often via Schiff base formation with a benzaldehyde derivative, and reintroduced into the enzymatic resolution step, making the process highly atom-economical.[7][9]
Applications in Drug Development and Synthesis
The utility of (2R,3S)-3-phenylserine and its stereoisomers is most pronounced in the pharmaceutical industry, where stereochemistry is directly linked to efficacy and safety.
-
Precursor to Antibiotics: The enantiomer, (2S,3R)-phenylserine and its derivatives, are key precursors in the industrial synthesis of broad-spectrum antibiotics such as thiamphenicol and florfenicol.[8][9] The resolution methods developed for these processes are directly applicable to the isolation of the (2R,3S) isomer.
-
Chiral Ligands and Auxiliaries: Its defined stereochemistry and multiple functional groups make it an attractive scaffold for the development of chiral ligands for asymmetric catalysis or as a chiral auxiliary to guide the stereochemical outcome of a reaction.
-
Peptide Synthesis: As a non-canonical amino acid, it can be incorporated into peptides to create peptidomimetics with unique structural and biological properties, such as enhanced stability against proteolytic degradation or novel receptor binding affinities.[10][11]
Analytical Characterization
Confirming the identity, purity, and stereochemistry of (2R,3S)-3-phenylserine requires a suite of analytical techniques.
-
NMR Spectroscopy:
-
¹H NMR: Expect characteristic signals for the aromatic protons (multiplet, ~7.2-7.4 ppm), two coupled methine protons (CH-OH and CH-NH₂), and exchangeable protons for the OH, NH₂, and COOH groups. The coupling constant between the two methine protons (J-value) is diagnostic for differentiating threo and erythro diastereomers.
-
¹³C NMR: Signals for the carboxyl carbon (~170-175 ppm), aromatic carbons (~125-140 ppm), and the two stereogenic carbons (Cα and Cβ, ~55-75 ppm) are expected.
-
-
Infrared (IR) Spectroscopy: Key absorption bands include a broad O-H stretch from the carboxylic acid (~2500-3300 cm⁻¹), N-H stretches from the amino group (~3000-3400 cm⁻¹), a strong C=O stretch from the carboxyl group (~1700-1725 cm⁻¹), and C=C stretches from the aromatic ring (~1450-1600 cm⁻¹).
-
Mass Spectrometry: Electrospray ionization (ESI) would typically show a protonated molecular ion [M+H]⁺ at m/z 182.08.[12]
-
Chiral Chromatography: HPLC or GC with a chiral stationary phase is the definitive method for determining enantiomeric purity (e.e., enantiomeric excess).
-
Optical Rotation: The specific rotation ([α]D) is a key physical property for confirming the absolute configuration, although the value can be highly dependent on the solvent, concentration, and temperature.
Conclusion
(2R,3S)-2-amino-3-hydroxy-3-phenylpropanoic acid is more than a simple amino acid; it is a high-potential chiral intermediate whose value is unlocked through precise stereochemical control. Its basic properties are governed by its amphoteric, zwitterionic nature, which is fundamental to its handling and purification. Modern biocatalytic methods, particularly enzymatic resolution, provide an elegant and efficient pathway to obtaining this specific stereoisomer in high purity. For researchers in drug discovery and process development, a thorough understanding of this molecule's properties, from its pKa to its synthesis, is essential for leveraging its full synthetic potential.
References
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Kaptein, B., van Dooren, T. J. G. M., Boesten, W. H. J., Sonke, T., Duchateau, A. L. L., Broxterman, Q. B., & Kamphuis, J. (1998). Synthesis of 4-Sulfur-Substituted (2S,3R)-3-Phenylserines by Enzymatic Resolution. Enantiopure Precursors for Thiamphenicol and Florfenicol. Organic Process Research & Development, 2(2), 109-114. [Link][7]
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Kaptein, B., van Dooren, T. J. G. M., Boesten, W. H. J., Sonke, T., Duchateau, A. L. L., Broxterman, Q. B., & Kamphuis, J. (1998). Synthesis of 4-Sulfur-Substituted (2S,3R)-3-Phenylserines by Enzymatic Resolution. Enantiopure Precursors for Thiamphenicol and Florfenicol. Organic Process Research & Development. [Link][8]
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ACS Publications. (1998). Synthesis of 4-Sulfur-Substituted (2S,3R)-3-Phenylserines by Enzymatic Resolution. Enantiopure Precursors for Thiamphenicol and Florfenicol. [Link][9]
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